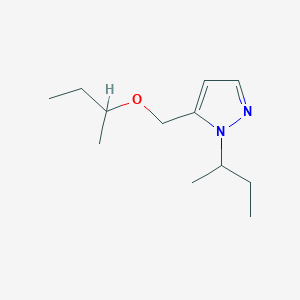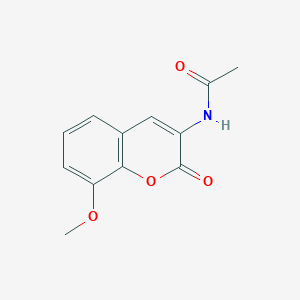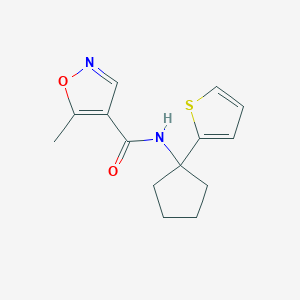
2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide, also known as THA, is a synthetic compound that belongs to the class of naphthamides. THA has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Scientific Research Applications
Biocatalytic Desulfurization
Mycobacterium phlei WU-F1 has been shown to effectively desulfurize naphthothiophene and its derivatives, such as 2-ethylnaphthothiophene, through a sulfur-specific degradation pathway. This process involves the selective cleavage of carbon-sulfur bonds, highlighting the potential of this bacterium as a biocatalyst in desulfurization applications, particularly for treating diesel oil and other fuels to reduce sulfur content (Furuya et al., 2001).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of Ni(II) and Pd(II) complexes with N,O donor thiophene appended Schiff base ligand, derived from condensation reactions involving thiophene components, have been explored. These studies demonstrate the potential use of such compounds in electrochemistry and their electronic structure elucidation through DFT and TDDFT studies (Kundu et al., 2016).
Interaction Studies with Proteins
Research on the interaction of fluorescent probes, including compounds with naphthalene derivatives, with Bovine Serum Albumin (BSA) has been conducted. These studies provide insights into the binding mechanisms and interactions between small molecules and proteins, which are crucial for understanding drug-protein interactions and designing more effective pharmaceutical agents (Ghosh et al., 2016).
Chiroptical Properties in Carbohydrates
The synthesis and study of chiroptical properties of (naphthyl)ethylidene ketals of carbohydrates highlight the role of such naphthalene derivatives in chiral recognition and analysis. This research is significant for the development of chiral pharmaceuticals and materials science applications (Kerti et al., 2008).
Antimicrobial Activities
Compounds synthesized from naphtho and thiophene derivatives have been investigated for their antimicrobial activities. These studies are crucial for the discovery of new antibacterial and antifungal agents, which can address the growing concern of antibiotic resistance (Arteen et al., 2019).
properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-16-10-9-13-6-3-4-7-14(13)18(16)19(22)20-12-15(21)17-8-5-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEROXPUZRBEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2371190.png)
![2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2371191.png)
![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)

![1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371195.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)
![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371209.png)